Ethyl 3-(acetoxy)crotonate
CAS No.: 29214-62-8
Cat. No.: VC21334826
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 29214-62-8 |
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Molecular Formula | C8H12O4 |
Molecular Weight | 172.18 g/mol |
IUPAC Name | ethyl 3-acetyloxybut-2-enoate |
Standard InChI | InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3 |
Standard InChI Key | VSCUAMOPAHJJTA-UHFFFAOYSA-N |
Isomeric SMILES | CCOC(=O)/C=C(\C)/OC(=O)C |
SMILES | CCOC(=O)C=C(C)OC(=O)C |
Canonical SMILES | CCOC(=O)C=C(C)OC(=O)C |
Chemical Identity and Structure
Ethyl 3-(acetoxy)crotonate is an organic compound that features both an ethyl ester and an acetoxy group attached to a crotonate backbone. There appears to be some discrepancy regarding its CAS registry number, with sources indicating either 27750-19-2 or 29214-62-8. The molecular structure contains several key functional groups that contribute to its chemical versatility.
The structural features of ethyl 3-(acetoxy)crotonate include:
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An α,β-unsaturated ester system (the crotonate backbone)
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An acetoxy group at the 3-position
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An ethyl ester group
These functional groups provide multiple reactive sites that make this compound particularly valuable in organic synthesis. The compound is classified as a derivative of crotonic acid, featuring both an ethyl ester and an acetoxy group.
Physical and Chemical Properties
While comprehensive physical property data specifically for ethyl 3-(acetoxy)crotonate is limited in the available literature, we can draw some comparisons with structurally related compounds to understand its likely properties.
For comparison, the related compound Ethyl DL-3-Acetoxybutyrate has the following properties:
Property | Ethyl DL-3-Acetoxybutyrate |
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Molecular Formula | C₈H₁₄O₄ |
Molecular Weight | 174.19400 |
Density | 1.03 |
Boiling Point | 94°C (at 8 mmHg) |
Flash Point | 60.3°C |
Vapor Pressure | 3 mmHg at 25°C |
Index of Refraction | 1.421 |
The key difference between ethyl 3-(acetoxy)crotonate and Ethyl DL-3-Acetoxybutyrate is the presence of the carbon-carbon double bond in the former, which would affect its reactivity and some physical properties .
Based on its structural features, ethyl 3-(acetoxy)crotonate would be expected to:
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Exhibit moderate polarity
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Be soluble in common organic solvents
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Have limited water solubility
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Display characteristic reactivity of α,β-unsaturated carbonyl compounds
Reactivity Profile
The reactivity of ethyl 3-(acetoxy)crotonate is largely determined by its functional groups. Based on its structure, several key reaction pathways can be anticipated:
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Nucleophilic substitution reactions: The acetoxy group can serve as a leaving group in substitution reactions with various nucleophiles.
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Michael addition reactions: The α,β-unsaturated ester system makes this compound susceptible to 1,4-additions with various nucleophiles.
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Hydrolysis reactions: Both the ethyl ester and acetoxy groups are susceptible to hydrolysis under acidic or basic conditions.
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Reduction reactions: The carbon-carbon double bond and carbonyl groups can undergo selective reduction depending on the reducing agent employed.
These reaction pathways highlight the compound's versatility in synthetic chemistry and explain its potential value as a building block for more complex molecules.
Applications in Organic Synthesis
Ethyl 3-(acetoxy)crotonate serves as a valuable building block for the synthesis of complex organic molecules. Its reactive functional groups enable various chemical transformations that are useful in creating diverse molecular architectures.
Potential applications in organic synthesis include:
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Synthesis of heterocyclic compounds: The multiple functional groups provide opportunities for cyclization reactions leading to various heterocyclic systems.
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Pharmaceutical intermediates: The compound could serve as a precursor for pharmaceutically active compounds, similar to how beta-amino crotonates are used as precursors for calcium channel blockers .
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Fine chemical synthesis: The selective reactivity of the different functional groups allows for controlled transformations leading to high-value fine chemicals.
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Cross-coupling reactions: The presence of an activated carbon-carbon double bond could make this compound suitable for various cross-coupling methodologies, potentially similar to those described for samarium(II) iodide-mediated couplings .
Structure-Activity Relationships
Comparing ethyl 3-(acetoxy)crotonate with structurally related compounds provides insight into potential structure-activity relationships. Several structurally similar compounds identified in the search results include:
These structural variations result in differences in reactivity, particularly regarding the leaving group capabilities of the substituent at position 3 and the reactivity of the carbon-carbon double bond.
Analytical Characterization
While specific analytical data for ethyl 3-(acetoxy)crotonate is limited in the available sources, standard analytical methods for characterizing such compounds would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR would provide detailed structural information about the hydrogen and carbon environments in the molecule.
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Infrared (IR) spectroscopy: Would show characteristic absorption bands for the ester carbonyl groups (both from the ethyl ester and acetoxy group) and the carbon-carbon double bond.
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Mass spectrometry: Would provide molecular weight confirmation and fragmentation patterns characteristic of the functional groups present.
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High-Performance Liquid Chromatography (HPLC): Would be useful for assessing purity and separating potential isomers.
For comparison, the related compound ethyl 3-ethoxy-cis-crotonate has been characterized with IUPAC Standard InChIKey: ZOCYCSPSSNMXBU-VOTSOKGWSA-N , indicating that standardized chemical identification systems have been applied to these types of compounds.
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